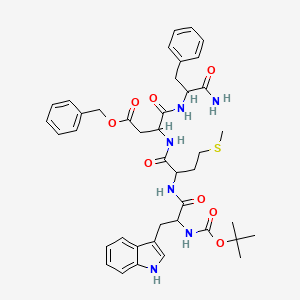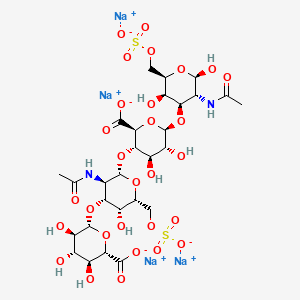
2-(beta-D-Mannopyranosyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-D-Mannopyranosyl)-L-tryptophan is a glycosylated derivative of L-tryptophan, where an alpha-D-mannopyranosyl group is attached to the tryptophan molecule. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-D-Mannopyranosyl)-L-tryptophan typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or thioglycosides, which react with L-tryptophan under the influence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of 2-(alpha-D-Mannopyranosyl)-L-tryptophan may involve enzymatic glycosylation processes, where glycosyltransferases are used to transfer the mannopyranosyl group to L-tryptophan. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions
2-(alpha-D-Mannopyranosyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the glycosidic bond.
Substitution: The mannopyranosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the glycosidic bond.
Substitution: Substituted mannopyranosyl derivatives.
Scientific Research Applications
2-(alpha-D-Mannopyranosyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and glycoprotein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory activities.
Industry: Utilized in the synthesis of glycosylated pharmaceuticals and as a biochemical reagent .
Mechanism of Action
The mechanism of action of 2-(alpha-D-Mannopyranosyl)-L-tryptophan involves its interaction with specific molecular targets, such as glycoprotein receptors on cell surfaces. The mannopyranosyl group can bind to lectins, facilitating cell-cell communication and signaling pathways. The tryptophan moiety may also interact with serotonin receptors, influencing neurotransmission and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(alpha-D-Glucopyranosyl)-L-tryptophan
- 2-(alpha-D-Galactopyranosyl)-L-tryptophan
- 2-(alpha-D-Mannopyranosyl)-D-tryptophan
Uniqueness
2-(alpha-D-Mannopyranosyl)-L-tryptophan is unique due to its specific glycosylation pattern, which influences its biological activity and interactions. Compared to its analogs, it may exhibit different binding affinities and therapeutic potentials, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-amino-3-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSBHKDEPPWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)
![[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol](/img/structure/B15129927.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)

![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)




![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
